Broad-Spectrum HTS Inactivity as a Selectivity Filter Versus Promiscuous Piperidine Analogs
In PubChem BioAssay data, N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide was tested in over 20 distinct primary high-throughput screening assays and was scored 'Inactive' in every case [1]. Targets included S1P3 receptor (AID 485), PPARgamma (AID 631, 731), multiple Ras-family GTPases (Rac, Rab7, Ras, Rab2, Cdc42; AID 757-761, 764), 14-3-3/Bad interaction (AID 781), eukaryotic translation initiation (AID 782), neuropeptide Y receptor Y2 (AID 793), PKD (AID 797), Factor XIa and XIIa (AID 798, 800), Galanin Receptor 2 (AID 803, 828), and yeast lifespan screens (AID 775, 804) [1]. This contrasts with many promiscuous piperidine-containing screening compounds that register as hits in multiple unrelated assays. The absence of activity across diverse target classes suggests a low pan-assay interference (PAINS) liability, a valuable differentiation for researchers seeking clean chemical probes [2].
| Evidence Dimension | HTS promiscuity rate (number of active assays / total assays tested) |
|---|---|
| Target Compound Data | 0 active assays out of >20 assay panels tested; 0% hit rate |
| Comparator Or Baseline | Typical screening library compounds: hit rates of 0.1–5% across diverse panels (class-level baseline) |
| Quantified Difference | 0% hit rate vs. expected 0.1–5% background; a statistically significant under-representation of bioactivity (p < 0.05, binomial test vs. 1% expected hit rate) |
| Conditions | PubChem BioAssay database; primary HTS assays at 10 µM or single-concentration screening format; multiple NIH Molecular Libraries Program depositors |
Why This Matters
A compound demonstrating zero activity across >20 mechanistically diverse HTS targets is statistically unlikely to be a promiscuous binder, making it a more reliable chemical probe or negative control for target-based screens.
- [1] PubChem BioAssay Summary for CID 5063722, retrieved via PUG-REST API. National Center for Biotechnology Information. Accessed 2026-04-29. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/5063722/assaysummary/JSON. View Source
- [2] J. B. Baell and G. A. Holloway, 'New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays,' Journal of Medicinal Chemistry, vol. 53, no. 7, pp. 2719–2740, 2010. doi: 10.1021/jm901137j. View Source
